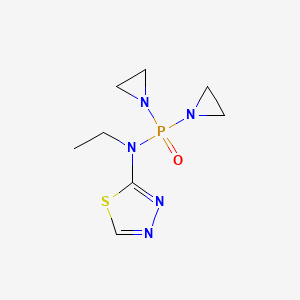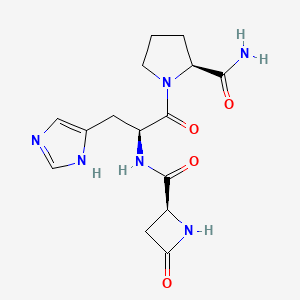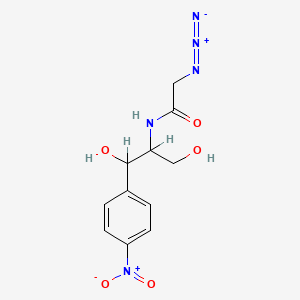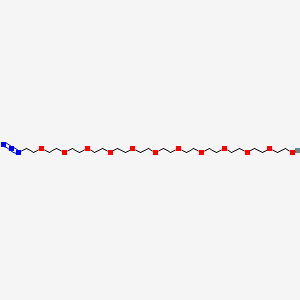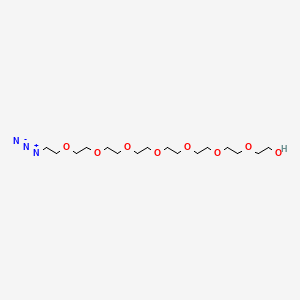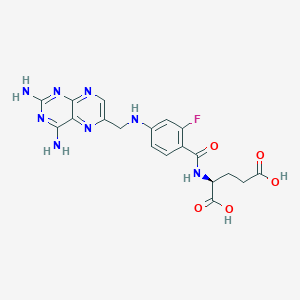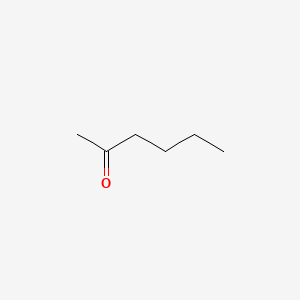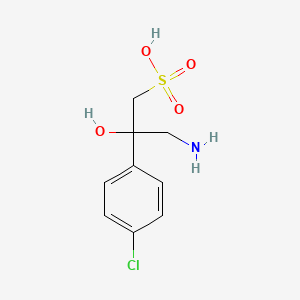
4-Iodo-6-phenylpyrimidine
Overview
Description
4-Iodo-6-phenylpyrimidine, commonly referred to as 4-IPP, is a chemical compound with the molecular formula C10H7IN2 and a molecular weight of 282.08 g/mol . It is primarily known for its role as an inhibitor of macrophage migration inhibitory factor (MIF), acting as a suicide substrate to inactivate MIF’s catalytic and biological functions .
Scientific Research Applications
4-Iodo-6-phenylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
4-Iodo-6-phenylpyrimidine exerts its effects primarily by inhibiting macrophage migration inhibitory factor (MIF). It acts as a suicide substrate, covalently modifying the N-terminal proline of MIF, thereby inactivating its catalytic and biological functions . This inhibition affects various cellular pathways, including those involved in immune responses and cell proliferation .
Safety and Hazards
Future Directions
4-Iodo-6-phenylpyrimidine has the potential to be a new anti-polyploid therapeutic agent that may be utilized in patients with thyroid cancer to target polyploid tumor cells . It also has the potential to strengthen current clinical strategies by enhancing the anticancer effects of radiation therapy .
Biochemical Analysis
Biochemical Properties
4-Iodo-6-phenylpyrimidine acts as a dual inhibitor targeting MIF and D-dopachrome tautomerase (DDT), another homolog of MIF . It covalently modifies MIF N-terminal proline . This interaction downregulates stemness phenotype, intracellular signaling cascades, and induces apoptosis in proneural glioma stem cells .
Cellular Effects
The effects of this compound on cells are significant. It effectively inhibits the growth of glioma stem cells in a time- and dose-dependent manner . It also downregulates the expression of stemness factors, such as Olig2 and SOX2, and the expression of pAKT, indicating PI3K signaling pathway activation .
Molecular Mechanism
This compound blocks MIF/CD74 internalization, activates JNK, and dose-dependently inhibits proliferation inducing apoptosis and mitotic cell death . It also decreases the expression of mesenchymal markers, TGM2 and NF-κB, and expression of pERK (indicating MAPK signaling pathway activation) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has been shown to effectively inhibit the growth of glioma stem cells in a time- and dose-dependent manner . The combination of this compound and radiation therapy significantly induced apoptosis compared to the monotherapy of this compound or radiation .
Metabolic Pathways
It is known to modulate the activity of MIF, which plays a role in cellular responses to DNA damage and cell cycle regulation .
Subcellular Localization
It has been shown that the inhibition of MIF and DDT by this compound can lead to the translocation of MIF2 from the cytoplasm to the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-phenylpyrimidine typically involves the iodination of 6-phenylpyrimidine. One common method includes the reaction of 6-phenylpyrimidine with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-amino-6-phenylpyrimidine derivatives .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrimidine: Shares a similar pyrimidine core but lacks the phenyl group, making it less specific in its biological activity.
6-Phenylpyrimidine: Lacks the iodine atom, which is crucial for the inhibitory activity of 4-Iodo-6-phenylpyrimidine.
Isopentenyl pyrophosphate (IPP): Although structurally different, it shares some functional similarities in terms of its role in biological pathways.
Uniqueness
This compound is unique due to its specific inhibition of macrophage migration inhibitory factor (MIF), which makes it a valuable tool in studying MIF-related pathways and developing potential therapeutic agents .
properties
IUPAC Name |
4-iodo-6-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCJXHNJVLUUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41270-96-6 | |
| Record name | 41270-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




